molecular formula C11H13N5O3 B019970 2'-Deoxy-2'-methyleneadenosine CAS No. 104409-41-8

2'-Deoxy-2'-methyleneadenosine

Cat. No.: B019970
CAS No.: 104409-41-8
M. Wt: 263.25 g/mol
InChI Key: JGQTWRGPSIKPOT-CDOJRTKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Deoxy-2'-methyleneadenosine (CAS: 104409-41-8) is a synthetic nucleoside analog with the molecular formula C₁₁H₁₃N₅O₃ and a molar mass of 263.26 g/mol . Its structure features a methylene group (-CH₂-) replacing the hydroxyl (-OH) at the 2'-position of the ribose ring, resulting in a locked conformation that influences its biochemical properties. This modification enhances resistance to enzymatic degradation and alters interaction with nucleoside kinases, which are critical for its activation as a prodrug .

The compound has demonstrated inhibitory effects on cancer cell proliferation, particularly in murine leukemia L1210 cells, where it is activated via phosphorylation by specific nucleoside kinases . Its mechanism of action diverges from conventional antimetabolites, as it disrupts nucleotide metabolism and RNA/DNA synthesis through competitive inhibition of key enzymes like ribonucleotide reductase .

Properties

CAS No.

104409-41-8

Molecular Formula

C11H13N5O3

Molecular Weight

263.25 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-methylideneoxolan-3-ol

InChI

InChI=1S/C11H13N5O3/c1-5-8(18)6(2-17)19-11(5)16-4-15-7-9(12)13-3-14-10(7)16/h3-4,6,8,11,17-18H,1-2H2,(H2,12,13,14)/t6-,8+,11-/m1/s1

InChI Key

JGQTWRGPSIKPOT-CDOJRTKCSA-N

SMILES

C=C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Isomeric SMILES

C=C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O

Canonical SMILES

C=C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Other CAS No.

104409-41-8

Synonyms

2'-deoxy-2'-methyleneadenosine
MdAdo

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2'-position of nucleosides is a common target for chemical modifications to enhance therapeutic efficacy. Below is a detailed comparison of 2'-deoxy-2'-methyleneadenosine with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison of 2'-Modified Nucleosides

Compound 2'-Modification Molecular Formula Key Biological Properties Activation Pathway
This compound Methylene (-CH₂-) C₁₁H₁₃N₅O₃ Inhibits L1210 cell growth via ribonucleotide reductase inhibition; kinase-dependent activation Phosphorylation by nucleoside kinases
2'-Deoxy-2'-fluorocytidine (Gemcitabine) Difluoro (-F₂) C₉H₁₁F₂N₃O₄ Broad-spectrum antimetabolite; incorporates into DNA/RNA, causing chain termination Deoxycytidine kinase
2'-Deoxy-2'-fluoro-RNA Fluoro (-F) Varies Enhances RNA duplex stability via C3'-endo sugar pucker; improves siRNA serum stability N/A (used in oligonucleotides)
2'-Deoxy-8,2'-methylene-cycloadenosine Cyclized methylene C₁₁H₁₃N₅O₃ Altered base-pairing due to fused 8,2'-methylene bridge; reduced antiviral activity Not well characterized
3'-C-stannyl-d4A 3'-stannyl, 2',3'-didehydro C₁₀H₁₃N₅O₃Sn Radical-mediated synthesis; potential for metal-mediated therapeutic applications Requires metabolic activation

Key Comparative Insights

Structural Flexibility vs. Conformational Locking The methylene group in this compound restricts the ribose ring to a specific conformation, reducing enzymatic deamination compared to unmodified adenosine . In contrast, 2'-fluoro modifications (e.g., 2'-F RNA) induce a C3'-endo sugar pucker, enhancing RNA binding affinity and duplex stability via pseudohydrogen bonding (F2'–H8 interaction) .

Mechanisms of Anticancer Activity While gemcitabine (2',2'-difluorodeoxycytidine) acts as a chain terminator during DNA synthesis, this compound primarily inhibits ribonucleotide reductase, a rate-limiting enzyme in nucleotide biosynthesis . This distinction highlights divergent strategies for disrupting cancer cell proliferation.

Stability and Delivery Fluorinated oligonucleotides (e.g., 2'-F RNA) exhibit superior serum stability due to resistance to nucleases, making them ideal for siRNA therapeutics . The methylene modification in this compound similarly improves metabolic stability but requires kinase-mediated activation, limiting its utility in non-proliferating cells .

Synthetic Accessibility Radical-mediated synthesis methods for 3'-C-stannyl-d4A contrast with the enzymatic acylation strategies used for β-L-2’-deoxyadenosine derivatives , underscoring the complexity of producing 2'-modified nucleosides with tailored properties.

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